Sexangularetin Sexangularetin Sexangularetin is a 7-hydroxyflavonol that is kaempferol substituted by a methoxy group at position 8. It has a role as a plant metabolite. It is a tetrahydroxyflavone, a 7-hydroxyflavonol and a monomethoxyflavone. It derives from a kaempferol.
Sexangularetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, sexangularetin is considered to be a flavonoid lipid molecule. Sexangularetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sexangularetin can be biosynthesized from kaempferol.
Brand Name: Vulcanchem
CAS No.: 571-74-4
VCID: VC21206507
InChI: InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
SMILES: COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol

Sexangularetin

CAS No.: 571-74-4

Cat. No.: VC21206507

Molecular Formula: C16H12O7

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

Sexangularetin - 571-74-4

Specification

Description Sexangularetin is a 7-hydroxyflavonol that is kaempferol substituted by a methoxy group at position 8. It has a role as a plant metabolite. It is a tetrahydroxyflavone, a 7-hydroxyflavonol and a monomethoxyflavone. It derives from a kaempferol.
Sexangularetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, sexangularetin is considered to be a flavonoid lipid molecule. Sexangularetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sexangularetin can be biosynthesized from kaempferol.
CAS No. 571-74-4
Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
Standard InChI Key AZFYHRHUTXBGJS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Canonical SMILES COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O

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